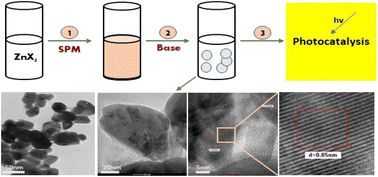Phase controlled green synthesis of wurtzite (P63mc) ZnO nanoparticles: interplay of green ligands with precursor anions, anisotropy and photocatalysis†
Nanoscale Advances Pub Date: 2023-11-17 DOI: 10.1039/D3NA00596H
Abstract
Green approaches for nanosynthesis often lack the precise control of synthetic outcomes, which is primarily due to the poorly defined reaction protocols. Herein, we investigated the use of lignocellulosic agro-waste, sugarcane press mud (PM), for the synthesis of ZnO nanoparticles using three different precursor salts and their further application in the photocatalytic degradation of rhodamine dyes. This approach resulted in the formation of ZnO nanoparticles with two different morphologies, i.e., sheet-like structure from the zinc sulphate and nitrate precursors, whereas sphere-like structures from zinc acetate. In all three cases, the wurtzite phase (P63mc) of ZnO nanoparticles remained consistent. Also, the ZnO nanoparticles were found to be positively charged (“ζ” = +8.81 to +9.22 mv) and nearly monodispersed, with a size and band gap in the range of ∼14–20 nm and 3.78–4.1 eV, respectively. Further, the potential photocatalytic activity of these nanoparticles was investigated under direct sunlight. At the same photocatalyst dose of 0.1 g L−1, the three ZnO nanoparticles showed varying efficiencies due to their shape anisotropy. The ZnO NPs from acetate salt (∼20 nm, sheet like) showed the highest dye degradation efficiency (90.03%) in 4.0 hours, indicating the role of the catalyst–dye interface in designing efficient photocatalysts.


Recommended Literature
- [1] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides
- [2] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [3] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [4] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†
- [5] Solvent screening for a hard-to-dissolve molecular crystal
- [6] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [7] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [8] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin
- [9] Fluorescence probing of the ferric Fenton reaction via novel chelation†
- [10] XX.—On acetoxybenzamic acid, an isomer of hippuric acid

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 14419-78-4
-
CAS no.: 16200-52-5
-
CAS no.: 119584-73-5









